Pheniprazine Hydrochloride

Description

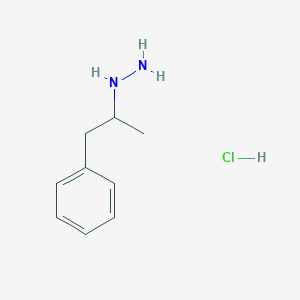

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATMJXRAQUGDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-05-7 | |

| Record name | Pheniprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENIPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3OM8452C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pheniprazine Hydrochloride: A Historical and Technical Review of its Role in Antidepressant Research

A deep dive into the pharmacology, clinical efficacy, and toxicity of an early monoamine oxidase inhibitor.

Introduction

Pheniprazine hydrochloride, known chemically as β-phenylisopropylhydrazine hydrochloride, emerged in the mid-20th century as a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI).[1] Belonging to the hydrazine class of compounds, it was one of the early pharmacological agents investigated for the treatment of depression, a period marked by the serendipitous discovery of the psychoactive properties of various chemical entities.[2][3] This technical guide provides a comprehensive overview of the historical context, mechanism of action, clinical research, and eventual decline of Pheniprazine hydrochloride in the landscape of antidepressant drug development.

Historical Context and Development

The story of MAOIs as antidepressants began with the observation of mood-elevating effects in patients treated with iproniazid for tuberculosis.[2][3] This led to the exploration of other hydrazine derivatives for their potential antidepressant properties. Pheniprazine, a structural analogue of amphetamine, was synthesized and subsequently investigated for its pharmacological activity. Marketed under brand names such as Catron and Cavodil, it was used not only for depression but also for conditions like angina pectoris and hypertension.[4][5] However, its clinical use was short-lived due to significant safety concerns that ultimately led to its withdrawal from the market.[6]

Mechanism of Action

Pheniprazine exerts its therapeutic effect, as well as its toxic effects, through the irreversible inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

By irreversibly binding to and inactivating MAO, Pheniprazine leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased availability for release into the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant effects.

Clinical Efficacy and Dosage

Clinical studies conducted in the 1960s explored the efficacy of Pheniprazine in treating depressive disorders. While comprehensive data from this era is limited and often lacks the rigorous statistical analysis of modern clinical trials, published reports indicated a notable antidepressant effect in a significant portion of patients. The typical dosage of Pheniprazine hydrochloride in these studies ranged from 6 to 12 mg daily.[4]

| Study Characteristic | Reported Findings |

| Patient Population | Patients with depressive illness |

| Dosage Range | 6 - 12 mg per day |

| Observed Efficacy | Reports of significant improvement in depressive symptoms. |

Table 1: Summary of Pheniprazine Clinical Trial Characteristics from 1960s Literature.

Adverse Effects and Toxicity

The clinical utility of Pheniprazine was ultimately overshadowed by its severe and unpredictable toxicity. The two most significant adverse effects were hepatotoxicity (liver damage) and optic neuritis (inflammation of the optic nerve), which could lead to irreversible vision loss.

Hepatotoxicity

Cases of jaundice and fatal hepatitis were reported in patients treated with Pheniprazine.[1][6] The liver damage was characterized as a hepatocellular injury pattern. While the exact incidence rate is difficult to ascertain from historical data, the severity and unpredictability of this side effect were major factors in its withdrawal.

Optic Neuritis and Amblyopia

A number of case reports and small case series documented the occurrence of toxic amblyopia, a condition of vision loss, in patients receiving Pheniprazine.[4][5][7][8] Symptoms included blurred vision, difficulty distinguishing colors (particularly red-green color blindness), and the development of central scotomas (blind spots).[4] In some cases, the visual impairment was irreversible and progressed to optic atrophy.[5]

| Adverse Effect | Reported Clinical Manifestations | Severity |

| Hepatotoxicity | Jaundice, Hepatitis | Severe, potentially fatal |

| Optic Neuritis/Amblyopia | Blurred vision, red-green color blindness, central scotomas, optic atrophy | Can be irreversible |

Table 2: Major Adverse Effects of Pheniprazine.

Experimental Protocols of the Era

The evaluation of antidepressant drugs in the 1960s relied on methodologies that were foundational to modern clinical psychopharmacology.

A typical clinical trial would involve the selection of patients diagnosed with depression, often based on descriptive psychiatric criteria of the time. The severity of depression was sometimes quantified using rating scales, with the Hamilton Rating Scale for Depression (HRSD) being introduced and gaining prominence during this period.[9][10] Patients would then be administered the investigational drug, and their clinical progress and any adverse effects would be monitored over a period of weeks.

Synthesis

The synthesis of Pheniprazine, or β-phenylisopropylhydrazine, involves a multi-step chemical process. While specific industrial synthesis protocols from the time are proprietary, a general laboratory synthesis for a related compound, 2-phenylisopropylhydrazine-1-14C hydrochloride, has been described.[11] This suggests that the synthesis would likely have involved the conversion of a phenylacetone derivative to the corresponding hydrazine.

Conclusion

Pheniprazine hydrochloride holds a significant, albeit cautionary, place in the history of psychopharmacology. As one of the early MAOIs, its potent antidepressant effects provided crucial support for the monoamine hypothesis of depression and paved the way for the development of subsequent generations of antidepressant medications. However, its severe and unpredictable toxicity, particularly hepatotoxicity and optic neuritis, underscored the critical importance of rigorous safety evaluation in drug development. The story of Pheniprazine serves as a stark reminder of the delicate balance between therapeutic efficacy and patient safety that continues to be a central challenge in the field of medicine.

References

- 1. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopsychiatry.com [biopsychiatry.com]

- 4. Toxic Amblyopia due to Pheniprazine | The BMJ [bmj.com]

- 5. bmj.com [bmj.com]

- 6. Fatal jaundice after administration of pheniprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic amblyopia during antidepressant treatment with pheniprazine (Catran) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic Amblyopia due to Pheniprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hamilton Rating Scale for Depression: The making of a “gold standard” and the unmaking of a chronic illness, 1960–1980 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-$sup 14$C HYDROCHLORIDE (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Effects of Pheniprazine Hydrochloride on Monoamine Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine hydrochloride, a non-selective and irreversible inhibitor of monoamine oxidase (MAO), was historically utilized as an antidepressant. Its therapeutic action and side-effect profile are intrinsically linked to its potent modulation of monoamine neurotransmitter levels. This technical guide provides a comprehensive overview of the effects of pheniprazine on dopamine, norepinephrine, and serotonin. It details the mechanism of action, summarizes quantitative data on neurotransmitter modulation and enzyme inhibition, and provides in-depth experimental protocols for researchers investigating similar compounds.

Mechanism of Action

Pheniprazine is a hydrazine-based MAO inhibitor that acts by irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B enzymes.[1] This covalent modification inactivates the enzyme, preventing the breakdown of monoamine neurotransmitters. The inhibition of MAO leads to an accumulation of dopamine, norepinephrine, and serotonin in the presynaptic neuron and an subsequent increase in their synaptic availability.[2] Pheniprazine has been shown to act as a mechanism-based inhibitor, where the enzyme metabolizes the inhibitor to a reactive species that then irreversibly binds to the enzyme.[1]

dot

Caption: Mechanism of action of Pheniprazine.

Quantitative Data on Monoamine Neurotransmitter Levels and MAO Inhibition

While specific quantitative data on the in vivo effects of pheniprazine on monoamine levels are scarce in recent literature due to its discontinued use, data from studies on the closely related hydrazine MAOI, phenelzine, provide a valuable proxy. Furthermore, kinetic data for pheniprazine's inhibition of MAO isoforms are available.

Effects on Monoamine Neurotransmitter Levels (Data from Phenelzine Studies)

A single dose of phenelzine has been shown to significantly increase whole brain levels of monoamine neurotransmitters in rats.[3]

| Neurotransmitter | % Increase from Baseline (single dose) |

| Serotonin (5-HT) | 240%[3] |

| Dopamine (DA) | 170%[3] |

| Norepinephrine (NE) | 150%[3] |

Table 1: Percentage increase in whole brain monoamine neurotransmitter levels in rats following a single dose of phenelzine.[3]

Kinetics of Monoamine Oxidase Inhibition by Pheniprazine

Pheniprazine exhibits differential inhibitory activity towards the two MAO isoforms, MAO-A and MAO-B.

| Enzyme Isoform | Species | Dissociation Constant (Ki) | First-order Rate Constant (k+2) |

| MAO-A | Rat Liver | 420 nM[1] | 0.06 min-1[1] |

| MAO-B | Rat Liver | 2450 nM[1] | 0.16 min-1[1] |

| MAO-B | Ox Liver | 450 nM[1] | 0.29 min-1[1] |

Table 2: Kinetic parameters for the inhibition of MAO-A and MAO-B by pheniprazine.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of pheniprazine hydrochloride on monoamine neurotransmitter levels.

In Vivo Microdialysis for Measurement of Extracellular Monoamine Levels

In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the brains of freely moving animals.[4]

Objective: To measure extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., striatum, prefrontal cortex) following systemic administration of pheniprazine.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Pheniprazine hydrochloride solution

-

HPLC system with electrochemical detection (ECD)[5]

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

-

Perfusion and Sample Collection:

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period to achieve equilibrium.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer pheniprazine hydrochloride (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for a defined post-administration period to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and serotonin.[5]

-

dot

Caption: Experimental workflow for in vivo microdialysis.

Radiochemical Assay for Monoamine Oxidase Activity

This assay measures the activity of MAO by quantifying the conversion of a radiolabeled substrate to its product.[6]

Objective: To determine the inhibitory potency (e.g., IC50) of pheniprazine on MAO-A and MAO-B activity in brain tissue homogenates.

Materials:

-

Radiolabeled substrates (e.g., [14C]5-hydroxytryptamine for MAO-A, [14C]phenylethylamine for MAO-B)

-

Brain tissue homogenates (e.g., from rat cortex)

-

Pheniprazine hydrochloride solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Phosphate buffer

Procedure:

-

Tissue Preparation:

-

Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer) and prepare mitochondrial fractions by differential centrifugation.

-

-

Incubation:

-

In a series of tubes, pre-incubate the mitochondrial preparation with varying concentrations of pheniprazine hydrochloride for a specified time.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction (e.g., by adding acid).

-

Separate the radiolabeled product from the unreacted substrate using a solvent extraction method.

-

-

Quantification:

-

Add the solvent phase containing the product to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each pheniprazine concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Analysis

HPLC-ECD is a highly sensitive and specific method for quantifying monoamine neurotransmitters and their metabolites.[5]

Objective: To separate and quantify dopamine, norepinephrine, and serotonin in brain tissue homogenates or microdialysis samples.

Instrumentation:

-

HPLC system with a pump, injector, and a C18 reverse-phase column

-

Electrochemical detector with a glassy carbon working electrode

Mobile Phase (Example):

-

A buffered aqueous solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., methanol or acetonitrile), and a chelating agent (e.g., EDTA). The pH is typically acidic.

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in an acidic solution (e.g., perchloric acid) to precipitate proteins, then centrifuge and filter the supernatant.

-

Microdialysis samples can often be injected directly after filtration.

-

-

Chromatographic Separation:

-

Inject the prepared sample into the HPLC system.

-

The monoamines are separated on the C18 column based on their polarity.

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through the electrochemical detector.

-

A specific potential is applied to the working electrode, causing the monoamines to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.

-

-

Quantification:

-

Identify and quantify the monoamines by comparing the retention times and peak areas of the sample to those of known standards.

-

Conclusion

Pheniprazine hydrochloride exerts its effects by irreversibly inhibiting both MAO-A and MAO-B, leading to a significant increase in the synaptic availability of dopamine, norepinephrine, and serotonin. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on MAO inhibitors and the modulation of monoamine neurotransmitter systems. Understanding the intricate pharmacology of compounds like pheniprazine is crucial for the development of safer and more effective therapeutic agents for neurological and psychiatric disorders.

Disclaimer: Pheniprazine is a withdrawn drug with significant toxicity and should only be handled in a controlled research setting by qualified professionals. This guide is for informational purposes only and does not endorse the use of pheniprazine.

References

- 1. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amuzainc.com [amuzainc.com]

An In-depth Technical Guide to the Chemical Synthesis and Structural Analysis of Pheniprazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis and structural analysis of Pheniprazine Hydrochloride. Pheniprazine, known chemically as (1-methyl-2-phenylethyl)hydrazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2] It was formerly used as an antidepressant but has been largely discontinued due to toxicity concerns.[2][3] This document outlines the synthetic pathway to its hydrochloride salt, methods for its structural elucidation, and its primary mechanism of action.

I. Chemical Synthesis of Pheniprazine Hydrochloride

The synthesis of Pheniprazine typically involves the conversion of an appropriate ketone to a hydrazone, followed by reduction to the corresponding hydrazine. The final step involves the formation of the hydrochloride salt.

A common synthetic route starts from phenylacetone (also known as phenyl-2-propanone). The process can be outlined in three main stages:

-

Reductive Amination: Phenylacetone is reacted with ammonia in the presence of a reducing agent to form amphetamine.

-

Diazotization and Reduction: The resulting amphetamine is then diazotized and subsequently reduced to form the pheniprazine base.

-

Salt Formation: The pheniprazine free base is treated with hydrochloric acid to yield the stable hydrochloride salt.

An alternative and more direct laboratory-scale synthesis involves the reaction of phenylacetone with hydrazine, followed by a reduction step, and finally salt formation.

This protocol describes a plausible laboratory synthesis of Pheniprazine Hydrochloride.

Step 1: Synthesis of Phenylacetone Hydrazone

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of phenylacetone in ethanol.

-

Add 1.1 moles of hydrazine hydrate to the solution.

-

A catalytic amount of acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude phenylacetone hydrazone.

Step 2: Reduction to Pheniprazine

-

The crude hydrazone from the previous step is dissolved in a suitable solvent such as ethanol or methanol.

-

A reducing agent, for instance, sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), is carefully added in portions while maintaining the temperature at 0-5°C.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield pheniprazine free base.

Step 3: Formation of Pheniprazine Hydrochloride

-

The crude pheniprazine base is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in anhydrous ethanol or diethyl ether is added dropwise with stirring.

-

Pheniprazine Hydrochloride will precipitate as a white solid.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

II. Structural Analysis

The structural confirmation of the synthesized Pheniprazine Hydrochloride is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Pheniprazine Hydrochloride, both ¹H NMR and ¹³C NMR spectra are informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the synthesized Pheniprazine Hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).

-

Data Acquisition: The sample is transferred to an NMR tube, and spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number and chemical environment of the carbon atoms.

Quantitative Data (Predicted)

Table 1: Predicted ¹H NMR Data for Pheniprazine Hydrochloride in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.50 - 3.70 | m | 1H | Methine proton (CH) |

| ~2.90 - 3.10 | m | 2H | Methylene protons (CH₂) |

| ~1.20 - 1.30 | d | 3H | Methyl protons (CH₃) |

Table 2: Predicted ¹³C NMR Data for Pheniprazine Hydrochloride in D₂O

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~138 | Quaternary Aromatic C |

| ~129.5 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~58 | Methine C (CH) |

| ~40 | Methylene C (CH₂) |

| ~18 | Methyl C (CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid Pheniprazine Hydrochloride is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Quantitative Data (Predicted)

Table 3: Predicted IR Absorption Bands for Pheniprazine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 - 3400 | Strong, Broad | N-H stretching (hydrazinium) |

| ~3000 - 3100 | Medium | Aromatic C-H stretching |

| ~2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1450 | Medium | C-H bending |

| ~700 - 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural components.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of Pheniprazine Hydrochloride in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The full scan spectrum will show the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Quantitative Data (Predicted)

The molecular formula of Pheniprazine is C₉H₁₄N₂.[2] The expected mass for the protonated molecule [M+H]⁺ would be approximately 151.12 Da.

Table 4: Predicted Key Fragments in the ESI-MS/MS of Pheniprazine

| m/z | Possible Fragment |

|---|---|

| 151.12 | [C₉H₁₅N₂]⁺ (Protonated Molecule) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the C-C bond beta to the ring) |

| 60.06 | [C₂H₆N₂]⁺ (From cleavage of the C-C bond alpha to the ring) |

III. Mechanism of Action: Signaling Pathway

Pheniprazine functions as a monoamine oxidase inhibitor (MAOI).[2][4] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[4] By irreversibly inhibiting MAO, pheniprazine increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effect.[4]

References

An In-depth Technical Guide to the Interaction of Pheniprazine Hydrochloride with MAO-A and MAO-B Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine hydrochloride, a historical antidepressant, functions as a potent, irreversible, and mechanism-based inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). This guide provides a comprehensive analysis of its interaction with these two crucial enzymes. While quantitative data on human MAO isoforms is limited due to the compound's age, this document consolidates available kinetic data from animal models, outlines relevant experimental methodologies for assessing MAO inhibition, and illustrates the key signaling pathways affected. The provided information aims to serve as a valuable technical resource for researchers in pharmacology and drug development.

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine[1]. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for the treatment of neuropsychiatric and neurodegenerative disorders[2][3]. Pheniprazine (β-phenylisopropylhydrazine) is a hydrazine-based MAO inhibitor that was previously used as an antidepressant[1]. It exerts its therapeutic effects by irreversibly inhibiting MAO, thereby increasing the synaptic availability of monoamine neurotransmitters[1][3]. Understanding the specifics of its interaction with MAO-A and MAO-B is crucial for comprehending its pharmacological profile and for the development of novel MAO inhibitors.

Mechanism of Action

Pheniprazine is classified as a mechanism-based or "suicide" inhibitor[4]. This mode of inhibition involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation[1]. The hydrazine moiety of pheniprazine is crucial for this activity. It is oxidized by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, forming a reactive intermediate that subsequently forms a stable covalent adduct with the FAD cofactor[1].

Quantitative Analysis of MAO-A vs. MAO-B Inhibition

Table 1: Reversible Inhibition Parameters of Pheniprazine

| Enzyme Source | Isoform | Ki (nM) |

| Rat Liver | MAO-A | 420[4] |

| Rat Liver | MAO-B | 2450[4] |

| Ox Liver | MAO-B | 450[4] |

Table 2: Irreversible Inhibition Parameters of Pheniprazine

| Enzyme Source | Isoform | k+2 (min-1) |

| Rat Liver | MAO-A | 0.06[4] |

| Rat Liver | MAO-B | 0.16[4] |

| Ox Liver | MAO-B | 0.29[4] |

Ki represents the dissociation constant for the initial non-covalent binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.

k+2 represents the first-order rate constant for the formation of the covalent adduct, indicating the rate of irreversible inhibition.

Based on the available data from rat liver MAO, pheniprazine exhibits a higher affinity (lower Ki) for MAO-A compared to MAO-B in the initial reversible binding step[4]. However, the rate of irreversible inactivation (k+2) is faster for MAO-B[4].

Experimental Protocols

While a specific, detailed protocol for testing pheniprazine hydrochloride's inhibition of human MAO isoforms is not available in the reviewed literature, a general methodology for assessing irreversible MAO inhibitors can be constructed based on established practices.

General In Vitro MAO Inhibition Assay Protocol

This protocol is a generalized representation for determining the inhibitory potential of a compound like pheniprazine against recombinant human MAO-A and MAO-B.

4.1.1. Materials

-

Recombinant human MAO-A and MAO-B enzymes

-

Pheniprazine hydrochloride

-

MAO substrate (e.g., kynuramine, p-tyramine, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays)

-

Microplate reader (fluorometric or spectrophotometric)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

4.1.2. Procedure

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of pheniprazine hydrochloride in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Pre-incubation (for irreversible inhibition): In a 96-well plate, add the enzyme solution to wells containing either the buffer (control), a reference inhibitor, or different concentrations of pheniprazine. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Detection: If using a fluorometric assay with Amplex Red, the production of hydrogen peroxide from the MAO reaction will lead to the formation of the fluorescent product, resorufin. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

For irreversible inhibitors, kinetic parameters like Ki and kinact (or k+2) can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations over time.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to pheniprazine's mechanism of action and its assessment.

Caption: General signaling pathway of MAO and its inhibition by pheniprazine.

Caption: A generalized experimental workflow for assessing MAO inhibition.

Downstream Signaling Effects of MAO Inhibition

The primary consequence of MAO inhibition by pheniprazine is the increased concentration of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft[1]. This elevation of serotonin, norepinephrine, and dopamine leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events.

-

Serotonergic System (MAO-A Inhibition): Increased serotonin levels activate various 5-HT receptors, which can modulate multiple signaling pathways, including the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the phospholipase C-inositol phosphate-protein kinase C (PKC) pathway. These pathways are integral to the regulation of mood, anxiety, and sleep.

-

Noradrenergic System (MAO-A Inhibition): Elevated norepinephrine levels enhance signaling through α- and β-adrenergic receptors. Activation of these receptors can also influence the cAMP-PKA pathway and other signaling cascades involved in alertness, attention, and the stress response.

-

Dopaminergic System (MAO-B Inhibition): Inhibition of MAO-B leads to higher levels of dopamine, particularly in the brain regions associated with motor control and reward. Dopamine receptor activation modulates signaling pathways such as the cAMP-PKA pathway and can influence the phosphorylation state of key proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a critical regulator of dopaminergic neurotransmission.

Beyond the direct effects on neurotransmitter levels, the inhibition of MAO can have broader neuroprotective effects. By preventing the oxidative deamination of monoamines, pheniprazine reduces the production of potentially neurotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, thereby mitigating oxidative stress[5].

Conclusion

Pheniprazine hydrochloride is a potent, irreversible inhibitor of both MAO-A and MAO-B. While a complete quantitative profile of its effects on human MAO isoforms is not currently available in the public domain, data from animal studies indicate a complex interaction involving both initial reversible binding and subsequent irreversible inactivation. The primary pharmacological effect of pheniprazine is the elevation of monoamine neurotransmitters, leading to a cascade of downstream signaling events that are believed to mediate its antidepressant effects. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate interactions of pheniprazine and other MAO inhibitors with their enzymatic targets. Further research is warranted to fully elucidate the specific inhibitory kinetics of pheniprazine on human MAO-A and MAO-B and to map its precise impact on downstream neuronal signaling pathways.

References

- 1. Inhibition of monoamine oxidase in monoaminergic neurones in the rat brain by irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

Early Clinical Studies of Pheniprazine as an Antidepressant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine, a hydrazine monoamine oxidase inhibitor (MAOI), was one of the early pharmacological agents investigated for the treatment of depression in the 1960s. Marketed under brand names such as Catron and Cavodil, it represented a significant departure from the sedative-based approaches that had previously dominated psychiatric care. This technical whitepaper provides an in-depth review of the early clinical studies of Pheniprazine, focusing on the available quantitative data, experimental methodologies, and the contemporary understanding of its mechanism of action. Due to its eventual withdrawal from the market because of significant toxicity, including jaundice, optic neuritis, and amblyopia, a thorough understanding of its initial clinical profile is crucial for historical context and for informing the development of safer, more effective antidepressant therapies.[1] This document collates the fragmented information from early publications to present a structured overview for researchers and drug development professionals.

Introduction

The 1950s and 1960s marked a revolutionary period in psychopharmacology with the discovery of the first true antidepressant medications.[2] Among these, the monoamine oxidase inhibitors (MAOIs) emerged as a novel class of drugs. Pheniprazine, a non-selective and irreversible MAOI, was introduced in the early 1960s for the treatment of depressive disorders.[1] Its clinical use, though short-lived, contributed to the burgeoning understanding of the neurochemical basis of depression. This paper will synthesize the findings from key early clinical trials to provide a detailed technical guide.

Mechanism of Action

Pheniprazine exerts its therapeutic effect by inhibiting the enzyme monoamine oxidase (MAO). In the 1960s, it was understood that MAO was responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By irreversibly inhibiting MAO, Pheniprazine increases the synaptic availability of these neurotransmitters, which was hypothesized to be the primary mechanism for its antidepressant effect.[3]

Below is a diagram illustrating the general mechanism of action for a non-selective MAO inhibitor like Pheniprazine, based on the understanding of the era.

Key Clinical Studies: Methodology and Quantitative Data

Detailed experimental protocols from the early 1960s are often less standardized than in modern clinical trials. However, a review of available literature allows for a reconstruction of the methodologies used in key studies of Pheniprazine.

A Controlled Trial of Cavodil (Pheniprazine) in Depression (Lear, Browne, and Greeves, 1962)

This study is one of the pivotal early evaluations of Pheniprazine's efficacy in a controlled setting. While the full text is not widely available, abstracts and citations provide insight into its design.

Experimental Protocol:

-

Study Design: The trial was designed as a controlled study to assess the effectiveness of Pheniprazine in treating depression.

-

Patient Population: The study included patients diagnosed with depression. The classification of depressive illnesses at the time often distinguished between "endogenous" and "reactive" depression, and it is likely patients from both categories were included.

-

Intervention: Patients received either Pheniprazine (Cavodil) or a control treatment. The exact nature of the control (placebo or another active drug) is not specified in the available abstracts.

-

Dosage: The precise dosage regimen is not detailed in the available summaries, but typical dosages for MAOIs of that era were often titrated based on clinical response and tolerance.

-

Outcome Measures: "Improvement" was the primary outcome, though the definition of improvement varied among studies of this period. It could refer to a general clinical impression or a change in specific symptoms.

Quantitative Data:

Unfortunately, specific quantitative data from this study, such as the number of participants, precise dosage, and percentage of responders, are not available in the readily accessible literature.

Comparison with Imipramine

Another important area of investigation in the early 1960s was the comparative efficacy of the new MAOIs against the emerging tricyclic antidepressants, such as imipramine.

Experimental Protocol (General Approach):

-

Study Design: These were often comparative trials, sometimes with a placebo group, to determine the relative effectiveness of Pheniprazine and imipramine.

-

Patient Population: Patients with a diagnosis of endogenous depression were frequently the focus of these comparative studies.

-

Interventions: Patients would be randomly assigned to receive either Pheniprazine or imipramine.

-

Dosage: Dosages would be administered according to the standard clinical practice of the time.

-

Outcome Measures: Clinical assessments of depressive symptoms were the primary endpoints.

Quantitative Data Summary:

The following table represents a hypothetical structure for presenting the kind of data that would have been collected in such a comparative trial, based on the conventions of the era. The actual data from these early trials are not available in a consolidated format.

| Parameter | Pheniprazine Group | Imipramine Group | Placebo Group |

| Number of Patients | Data not available | Data not available | Data not available |

| Dosage Range | Data not available | Data not available | N/A |

| Treatment Duration | Data not available | Data not available | Data not available |

| Response Rate (%) | Data not available | Data not available | Data not available |

Adverse Effects

A significant factor in the clinical history of Pheniprazine was its adverse effect profile. While early reports were sometimes optimistic, the accumulation of data on its toxicity ultimately led to its withdrawal from the market.

Commonly Reported Side Effects of Early MAOIs:

The following table summarizes the adverse effects commonly associated with the first generation of MAOIs, including Pheniprazine. The precise incidence rates for Pheniprazine specifically are not well-documented in the available literature.

| System Organ Class | Adverse Effect |

| Neurological | Dizziness, Headache, Drowsiness, Insomnia, Ataxia |

| Psychiatric | Agitation, Hypomania |

| Cardiovascular | Orthostatic Hypotension, Hypertensive Crisis (with tyramine-containing foods) |

| Gastrointestinal | Nausea, Dry Mouth, Constipation |

| Hepatic | Jaundice, Hepatocellular Damage |

| Ocular | Blurred Vision, Optic Neuritis, Amblyopia |

| Other | Weight Gain, Sexual Dysfunction |

Experimental Workflow for Monitoring Adverse Events:

The workflow for monitoring adverse events in the 1960s was less formalized than today's pharmacovigilance systems. It primarily relied on clinician observation and patient reporting.

Conclusion

The early clinical studies of Pheniprazine demonstrated its potential as an antidepressant, contributing to the establishment of the monoamine hypothesis of depression. However, the lack of standardized methodologies and detailed reporting in publications from the 1960s makes a precise quantitative assessment challenging. The significant and severe adverse effects associated with Pheniprazine, particularly hepatotoxicity and ocular toxicity, ultimately led to its withdrawal from clinical use. The story of Pheniprazine serves as a critical lesson in the importance of thorough toxicological evaluation and long-term safety monitoring in drug development. For contemporary researchers, these early studies offer a valuable historical perspective on the evolution of antidepressant clinical trials and the foundational concepts of neuropharmacology.

References

Pheniprazine Hydrochloride: A Toxicological Deep Dive and the Rationale for Its Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine Hydrochloride, a once-promising antidepressant of the hydrazine monoamine oxidase inhibitor (MAOI) class, was withdrawn from the market due to significant safety concerns. This technical guide provides a comprehensive overview of the toxicological profile of Pheniprazine Hydrochloride, detailing the reasons for its withdrawal. It synthesizes available preclinical and clinical data, outlines experimental methodologies, and visually represents key toxicological pathways. The primary toxicities leading to its discontinuation were severe hepatotoxicity and optic neuritis. This document serves as a critical resource for understanding the safety liabilities of hydrazine-based pharmaceuticals and informing future drug development.

Introduction

Pheniprazine Hydrochloride (β-phenylisopropylhydrazine hydrochloride) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) that was introduced as an antidepressant in the 1960s.[1] As an MAOI, it increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine by inhibiting their degradation by the monoamine oxidase enzyme. While effective in treating depression, its clinical use was short-lived due to a concerning safety profile.[1] The primary reasons for its withdrawal from the market were severe liver damage (hepatotoxicity) and damage to the optic nerve (optic neuritis).[1] This guide provides a detailed examination of the toxicological data and the underlying mechanisms that led to the discontinuation of Pheniprazine Hydrochloride.

Toxicological Profile

The toxicity of Pheniprazine Hydrochloride is intrinsically linked to its chemical structure as a hydrazine derivative. Hydrazines are known to be a reactive class of compounds with the potential to cause cellular damage.

Acute Toxicity

Table 1: Acute Toxicity Data for Phenylhydrazine

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 188 mg/kg | [2] |

| Mouse | Oral | 175 mg/kg | [2] |

Organ-Specific Toxicity

The most significant toxicities associated with Pheniprazine Hydrochloride are hepatotoxicity and optic neuritis.

Clinical use of Pheniprazine Hydrochloride was marked by reports of severe liver injury, a known risk for drugs containing a hydrazine moiety.[1] The hepatotoxicity associated with hydrazine derivatives is often idiosyncratic and can range from mild, transient elevations in liver enzymes to severe, fulminant hepatic failure.[4]

The mechanism of hydrazine-induced hepatotoxicity is believed to involve the formation of reactive metabolites.[5][6] These metabolites can lead to cellular damage through several pathways, including:

-

Oxidative Stress: Hydrazine metabolism can generate free radicals, leading to lipid peroxidation and depletion of cellular antioxidants like glutathione.[7]

-

Mitochondrial Dysfunction: Reactive metabolites can damage mitochondria, impairing cellular energy production and leading to cell death.[3][7] Studies on hydrazine have shown it can induce the formation of "megamitochondria," a sign of mitochondrial distress.[7]

Another severe adverse effect leading to the withdrawal of Pheniprazine Hydrochloride was optic neuritis, an inflammation of the optic nerve that can cause pain and vision loss.[1] While the exact incidence from clinical trials is not well-documented in recent literature, case reports from the era of its use highlight this serious risk.

The mechanism of drug-induced optic neuropathy is often linked to mitochondrial dysfunction within the retinal ganglion cells and their axons, which form the optic nerve.[8] These cells have high energy demands, making them particularly vulnerable to mitochondrial toxins. The proposed mechanism for Pheniprazine-induced optic neuritis involves:

-

Impaired Mitochondrial Respiration: The drug or its metabolites may interfere with the mitochondrial electron transport chain, leading to a deficit in ATP production.

-

Oxidative Stress: Similar to its effects on the liver, Pheniprazine may induce oxidative stress in the optic nerve, leading to axonal damage.

Other Adverse Effects

As a non-selective MAOI, Pheniprazine Hydrochloride was also associated with the characteristic side effects of this drug class:

-

Hypertensive Crisis ("Cheese Reaction"): This is a potentially fatal reaction that can occur when a patient taking an MAOI consumes foods rich in tyramine (e.g., aged cheeses, cured meats). The inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to a massive release of norepinephrine and a subsequent surge in blood pressure.

-

Serotonin Syndrome: A potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. This can occur when an MAOI is taken concurrently with other serotonergic drugs.

Reasons for Withdrawal

The primary drivers for the withdrawal of Pheniprazine Hydrochloride from the market were the unacceptable risks of severe and potentially irreversible hepatotoxicity and optic neuritis. The idiosyncratic nature of these adverse reactions made it difficult to predict which patients would be affected, further complicating its risk-benefit assessment. The availability of alternative antidepressants with more favorable safety profiles also contributed to its discontinuation.

Experimental Protocols

Acute Toxicity Studies (e.g., LD50 Determination)

-

Objective: To determine the median lethal dose (LD50) of the compound.

-

Methodology: Graded doses of Pheniprazine Hydrochloride would be administered orally or intraperitoneally to groups of rodents (typically rats and mice). The animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 would then be calculated using statistical methods.

Hepatotoxicity Assessment in Animal Models

-

Objective: To evaluate the potential for liver damage.

-

Methodology: Animals (e.g., rats) would be treated with Pheniprazine Hydrochloride for a specified duration. Blood samples would be collected to measure liver enzyme levels (e.g., ALT, AST). At the end of the study, the animals would be euthanized, and their livers would be collected for histopathological examination to assess for signs of cellular damage, such as necrosis, steatosis, and inflammation.

Ocular Toxicity Studies in Animal Models

-

Objective: To assess for damage to the optic nerve and retina.

-

Methodology: Animals (e.g., rabbits or primates) would be administered the drug over an extended period. Ophthalmic examinations, including fundoscopy, would be performed regularly. Electrophysiological tests like electroretinography (ERG) and visual evoked potentials (VEP) could be used to assess retinal and optic nerve function. Post-mortem histopathology of the optic nerve and retina would be conducted to look for axonal degeneration and demyelination.

Conclusion

The case of Pheniprazine Hydrochloride serves as a significant historical lesson in drug development, underscoring the critical importance of a thorough preclinical and clinical safety evaluation. The severe hepatotoxicity and optic neuritis associated with this compound, likely stemming from its hydrazine structure and subsequent formation of reactive metabolites, led to its necessary withdrawal from the market. For contemporary researchers and drug development professionals, the toxicological profile of Pheniprazine Hydrochloride highlights the need for careful consideration of chemical structure-toxicity relationships and the implementation of robust screening methods to identify potential liabilities early in the development process. A deep understanding of the mechanisms of toxicity, particularly those involving mitochondrial dysfunction and oxidative stress, is essential for designing safer medicines.

References

- 1. Drug-Induced Liver Injury: An Institutional Case Series and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Suppression of the hydrazine-induced formation of megamitochondria in the rat liver by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. starknakedhealth.com [starknakedhealth.com]

- 5. ophthalmologica-indonesiana.com [ophthalmologica-indonesiana.com]

- 6. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacology of Hydrazine-Based Monoamine Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of hydrazine-based monoamine oxidase inhibitors (MAOIs). It covers their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to Hydrazine-Based MAOIs

Hydrazine-based monoamine oxidase inhibitors were among the first effective treatments for depression.[1][2] Their discovery in the 1950s, stemming from the observation of mood-elevating effects of the anti-tuberculosis drug iproniazid, revolutionized the understanding and treatment of psychiatric disorders.[1][2] These compounds are characterized by a hydrazine (-NH-NH2) functional group, which is crucial for their mechanism of action.[3][4] While their use has been supplanted to some extent by newer antidepressants with more favorable side-effect profiles, hydrazine MAOIs such as phenelzine and isocarboxazid remain in clinical use for treatment-resistant depression and certain anxiety disorders.[5][6]

Mechanism of Action

Hydrazine-based MAOIs are non-selective, irreversible inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[5][7] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[8][9]

-

MAO-A preferentially metabolizes serotonin and norepinephrine.[10]

-

MAO-B has a higher affinity for phenethylamine and benzylamine.[8][10]

The hydrazine moiety of these inhibitors forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its irreversible inactivation.[3][4] This inhibition results in an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, which is believed to be the primary mechanism behind their therapeutic effects.[7] The effects of these drugs persist until new MAO enzymes are synthesized by the body, a process that can take several weeks.[5]

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the available quantitative data for key hydrazine-based MAOIs.

Table 1: In Vitro Inhibitory Potency of Hydrazine-Based MAOIs

| Compound | Target | IC50 | Ki | Species | Reference |

| Phenelzine | MAO-A | - | 4.7 x 10⁻⁸ M | Human | [11] |

| MAO-B | - | 1.5 x 10⁻⁸ M | Human | [11] | |

| Iproniazid | MAO-A | 37 µM | - | - | [12] |

| MAO-A | 6560 nM | - | - | [13] | |

| MAO-B | 42.5 µM | - | - | [12] |

Table 2: Pharmacokinetic Parameters of Hydrazine-Based MAOIs

| Parameter | Phenelzine | Isocarboxazid | Iproniazid |

| Bioavailability | Readily absorbed | Low, readily absorbed | - |

| Time to Peak Plasma Concentration (Tmax) | 43 minutes[5] | 3-5 hours[1] | - |

| Elimination Half-Life | 11.6 hours[5] | 1.5-4 hours[6] | - |

| Metabolism | Primarily by oxidation via MAO in the liver[5][14] | Metabolized in the liver[1] | Metabolized to isopropylhydrazine and isonicotinic acid |

| Primary Metabolites | Phenylacetic acid, parahydroxyphenylacetic acid[5][14] | Hippuric acid[6] | Isopropylhydrazine |

| Excretion | Primarily in urine as metabolites[5][14] | Primarily in urine as metabolites[1] | - |

Note: Detailed pharmacokinetic parameters for iproniazid, such as bioavailability, Tmax, and half-life, were not consistently available in the reviewed literature.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[15]

-

Test compound (hydrazine-based MAOI)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate (black, for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired concentration.

-

Compound Dilution: Prepare a serial dilution of the test compound and positive controls in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the enzyme solution. b. Add the test compound or control solution to the respective wells. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).[16][17] d. Initiate the enzymatic reaction by adding the substrate to each well.

-

Detection: a. Measure the change in absorbance or fluorescence over time using a microplate reader. The product of the enzymatic reaction can be directly measured or coupled to a secondary reaction that produces a detectable signal. For example, the deamination of the substrate produces hydrogen peroxide, which can be measured using a fluorescent probe.[16]

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.

In Vivo Microdialysis for Monitoring Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure extracellular levels of monoamine neurotransmitters in the brain of a freely moving animal following the administration of a hydrazine-based MAOI.

Objective: To assess the in vivo effect of a hydrazine-based MAOI on the extracellular concentrations of serotonin, dopamine, and norepinephrine in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)[4]

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Anesthetic

-

Test compound (hydrazine-based MAOI)

Procedure:

-

Surgical Implantation of the Microdialysis Probe: a. Anesthetize the animal (e.g., a rat). b. Secure the animal in the stereotaxic apparatus. c. Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) using stereotaxic coordinates.[4] d. Secure the probe to the skull with dental cement. e. Allow the animal to recover from surgery.

-

Microdialysis Experiment: a. Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18] c. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.[4] d. After a stable baseline of neurotransmitter levels is established, administer the hydrazine-based MAOI to the animal. e. Continue collecting dialysate samples to monitor the change in neurotransmitter levels over time.

-

Neurotransmitter Analysis: a. Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.[4]

-

Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Plot the change in neurotransmitter levels over time to visualize the effect of the MAOI.

Signaling Pathways and Experimental Workflows

Monoamine Neurotransmitter Metabolism

The following diagram illustrates the metabolic pathways of key monoamine neurotransmitters and the points of inhibition by hydrazine-based MAOIs.

Caption: Monoamine neurotransmitter metabolism and MAOI inhibition.

Experimental Workflow for MAOI Screening and Evaluation

The following diagram outlines a typical workflow for the screening and preclinical evaluation of novel MAOI candidates.

Caption: Workflow for MAOI drug discovery and preclinical development.

Adverse Effects and Clinical Considerations

The use of hydrazine-based MAOIs is associated with several significant adverse effects, primarily due to their non-selective and irreversible nature.

-

Hypertensive Crisis: A major concern is the "cheese reaction," a hypertensive crisis that can occur when patients consume foods rich in tyramine (e.g., aged cheeses, cured meats, certain beers).[19] Tyramine is normally metabolized by MAO in the gut; inhibition of this enzyme leads to a surge in tyramine levels, which can displace norepinephrine from vesicles and cause a rapid and dangerous increase in blood pressure.[19]

-

Drug Interactions: Hydrazine MAOIs have a high potential for drug-drug interactions, particularly with serotonergic agents (e.g., SSRIs, triptans), which can lead to serotonin syndrome.[20] Interactions with sympathomimetic drugs can also precipitate a hypertensive crisis.

-

Hepatotoxicity: Iproniazid was withdrawn from the market due to its association with severe liver damage.[2] While less common with phenelzine and isocarboxazid, hepatotoxicity remains a potential risk.

-

Other Side Effects: Common side effects include orthostatic hypotension, insomnia, weight gain, and sexual dysfunction.[19]

Due to these risks, patients on hydrazine-based MAOIs require careful monitoring and must adhere to strict dietary and medication restrictions.

Conclusion

Hydrazine-based monoamine oxidase inhibitors represent a historically significant and clinically relevant class of antidepressants. Their potent, irreversible inhibition of both MAO-A and MAO-B leads to a profound increase in synaptic monoamine levels, providing therapeutic benefit in treatment-resistant depression. A thorough understanding of their pharmacology, including their quantitative inhibitory profiles, pharmacokinetic properties, and the experimental methods used for their characterization, is essential for their safe and effective use and for the development of novel MAOIs with improved safety profiles. This guide provides a foundational resource for professionals in the field to support ongoing research and development in this important area of neuropharmacology.

References

- 1. mims.com [mims.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. goums.ac.ir [goums.ac.ir]

- 5. Phenelzine - Wikipedia [en.wikipedia.org]

- 6. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 10. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medworksmedia.com [medworksmedia.com]

Methodological & Application

Application Note: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using Pheniprazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of compounds against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, making them important targets in the treatment of neurological and psychiatric disorders like depression and Parkinson's disease.[1][2][3][4] This protocol utilizes a fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate such as tyramine.[5][6] Pheniprazine hydrochloride, a classic irreversible and non-selective MAO inhibitor, is used as a reference compound in this protocol.[7][8]

Principle of the MAO Inhibition Assay

Monoamine oxidase enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂).[9] This assay quantifies MAO activity by measuring the rate of H₂O₂ production. A highly sensitive probe, such as Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine), reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the MAO activity.[9] Inhibitors of MAO will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal. Pheniprazine acts by forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme, causing irreversible inhibition.[8]

Figure 1: Mechanism of MAO catalysis and irreversible inhibition by Pheniprazine.

Materials and Reagents

-

Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect or CHO cells).

-

Substrate: Tyramine hydrochloride.

-

Reference Inhibitor: Pheniprazine hydrochloride.

-

Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[2]

-

Detection Reagents:

-

Horseradish Peroxidase (HRP).

-

Amplex® Red reagent.

-

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Hardware:

-

Black, flat-bottom 96-well microplates.

-

Fluorescence microplate reader with excitation at 530-570 nm and emission at 590-600 nm.[10]

-

Multichannel pipettes.

-

Incubator set to 37°C.

-

Experimental Workflow

The following diagram outlines the major steps in the MAO inhibition assay protocol.

Figure 2: Step-by-step experimental workflow for the MAO inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. Adjust volumes as necessary.

4.1. Reagent Preparation

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Pheniprazine HCl, Clorgyline, and Selegiline in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Then, dilute these further in Assay Buffer to create 4x the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Working Solutions (2x): On the day of the assay, dilute the MAO-A and MAO-B enzyme stocks in cold Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This concentration must be determined empirically but is typically in the range of 2-5 µg/mL.

-

Substrate/Detection Mix (4x): Prepare a solution in Assay Buffer containing:

-

400 µM Tyramine (final concentration will be 100 µM).

-

800 µM Amplex® Red (final concentration will be 200 µM).

-

4 U/mL HRP (final concentration will be 1 U/mL).

-

Protect this solution from light.

-

4.2. Assay Procedure

-

Dispense Inhibitors: Add 50 µL of the 4x inhibitor dilutions (including Pheniprazine, test compounds, and controls) to the appropriate wells of a black 96-well plate. For control wells, add 50 µL of Assay Buffer containing the same percentage of DMSO.

-

Enzyme Control (100% Activity): 50 µL Assay Buffer + DMSO.

-

Blank (No Enzyme): 100 µL Assay Buffer + DMSO.

-

-

Add Enzyme: Add 50 µL of the 2x MAO-A or MAO-B working solution to all wells except the Blank wells.

-

Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C. This allows irreversible inhibitors like Pheniprazine to bind to the enzyme.[11]

-

Initiate Reaction: Add 100 µL of the 4x Substrate/Detection Mix to all wells.

-

Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes. Protect the plate from light throughout the incubation.

-

Excitation Wavelength: 545 nm

-

Emission Wavelength: 590 nm

-

4.3. Data Analysis

-

Calculate Reaction Rate: For kinetic reads, determine the rate of reaction (slope) for each well (RFU/min). For endpoint reads, subtract the fluorescence value at time zero from the final fluorescence value.

-

Correct for Blank: Subtract the rate of the average Blank wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well))

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The inhibitory potency of Pheniprazine should be compared against both MAO isoforms and contrasted with selective inhibitors.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) [Hypothetical Data] |

| Pheniprazine HCl | MAO-A | Irreversible, Non-selective | 85 |

| MAO-B | Irreversible, Non-selective | 110 | |

| Clorgyline | MAO-A | Irreversible, Selective | 9 |

| MAO-B | Irreversible, Selective | >10,000 | |

| Selegiline | MAO-A | Irreversible, Selective | >10,000 |

| MAO-B | Irreversible, Selective | 15 |

Table 1: Example IC₅₀ values for Pheniprazine and selective control inhibitors against MAO-A and MAO-B. These values demonstrate the non-selective profile of Pheniprazine compared to the highly selective nature of Clorgyline and Selegiline.

Key Considerations and Troubleshooting

-

Compound Interference: Test compounds may autofluoresce or interfere with the HRP/Amplex Red detection system. To check for this, run a parallel assay where the MAO enzyme is omitted.[5][12] Any signal in these wells indicates interference.

-

DMSO Concentration: High concentrations of DMSO can inhibit MAO activity. Keep the final DMSO concentration consistent across all wells and ideally at or below 1%.[13]

-

Light Sensitivity: The Amplex® Red reagent and its product, resorufin, are light-sensitive. All steps following the addition of the Substrate/Detection mix should be performed with minimal light exposure.[6]

-

Enzyme Activity: The activity of recombinant enzymes can vary between lots. It is crucial to perform an enzyme titration to determine the optimal concentration for each new batch.[13]

References

- 1. Monoamine Oxidase Assays [cellbiolabs.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. bioassaysys.com [bioassaysys.com]

Application Notes: Spectrophotometric Methods for Measuring Pheniprazine Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract